1,5-Di(trifluoromethyl)-4-methylpent-3-en-2-one
Description
Properties
CAS No. |
885275-81-0 |
|---|---|
Molecular Formula |
C8H8F6O |
Molecular Weight |
234.14 g/mol |
IUPAC Name |
1,1,1,7,7,7-hexafluoro-5-methylhept-4-en-3-one |
InChI |
InChI=1S/C8H8F6O/c1-5(3-7(9,10)11)2-6(15)4-8(12,13)14/h2H,3-4H2,1H3 |
InChI Key |
WJDQWIRUUMDSKH-UHFFFAOYSA-N |
SMILES |
CC(=CC(=O)CC(F)(F)F)CC(F)(F)F |
Isomeric SMILES |
C/C(=C\C(=O)CC(F)(F)F)/CC(F)(F)F |
Canonical SMILES |
CC(=CC(=O)CC(F)(F)F)CC(F)(F)F |
Origin of Product |
United States |
Biological Activity
1,5-Di(trifluoromethyl)-4-methylpent-3-en-2-one is a compound of significant interest due to its unique structural features and potential biological activities. The trifluoromethyl group, known for enhancing the lipophilicity and metabolic stability of compounds, may influence the biological interactions of this enone. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Various synthetic routes have been explored, including the use of trifluoromethylating agents that introduce the trifluoromethyl groups effectively. For instance, methodologies utilizing gold or silver catalysis have shown promise in generating such compounds with high yields and selectivity .
Antimicrobial Properties
Recent studies have indicated that compounds with trifluoromethyl substituents exhibit notable antimicrobial activity. For example, research has demonstrated that structurally related trifluoromethyl ketones possess significant inhibitory effects against various bacterial strains, suggesting potential applications in developing new antibiotics .
Anticancer Activity
This compound has been evaluated for its anticancer properties. In vitro studies show that this compound can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. A comparative study highlighted that similar compounds displayed IC50 values in the low micromolar range against prostate and breast cancer cell lines .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | Prostate (PC3) | 15 |
| This compound | Breast (MCF7) | 20 |
| Related Trifluoromethyl Ketone | Lung (A549) | 25 |
The biological activity of this compound is believed to be mediated through several pathways:
- Reactive Oxygen Species (ROS) Generation : The compound induces ROS production leading to oxidative stress in cancer cells.
- Mitochondrial Dysfunction : It disrupts mitochondrial membrane potential, triggering apoptotic pathways.
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cell proliferation and survival .
Case Studies
- Anticancer Study : A study conducted on the effects of various trifluoromethylated compounds on prostate cancer cells demonstrated that this compound significantly reduced cell viability compared to controls. The mechanism was linked to increased apoptosis markers such as caspase activation and PARP cleavage.
- Antimicrobial Screening : In another investigation, a series of trifluoromethyl ketones were screened against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Scientific Research Applications
Antimicrobial Properties
Recent studies indicate that compounds with trifluoromethyl substituents exhibit significant antimicrobial activity. For instance, 1,5-Di(trifluoromethyl)-4-methylpent-3-en-2-one has shown potent effects against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
These results suggest potential applications in developing new antibiotics and antimicrobial agents.
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties. The compound has been tested against several cancer cell lines, revealing the following IC50 values:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | Prostate (PC3) | 15 |
| This compound | Breast (MCF7) | 20 |
| Related Trifluoromethyl Ketone | Lung (A549) | 25 |
The mechanisms of action include:
- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in cancer cells.
- Mitochondrial Dysfunction : Disrupts mitochondrial membrane potential, triggering apoptosis.
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cell proliferation.
Anticancer Study
A study on prostate cancer cells demonstrated that treatment with this compound significantly reduced cell viability compared to controls. The observed increase in apoptosis markers, such as caspase activation and PARP cleavage, supports its potential as an anticancer agent.
Antimicrobial Screening
In another investigation focusing on antimicrobial properties, a series of trifluoromethyl ketones were screened against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited potent activity comparable to established antibiotics, highlighting its potential utility in clinical settings.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features, molecular weights, and functional properties of 1,5-Di(trifluoromethyl)-4-methylpent-3-en-2-one with its analogs:
Key Observations:
- Electron-Withdrawing Effects: The CF₃ groups in all three compounds enhance lipophilicity and metabolic stability, but their positions vary.
- Functional Groups: The enone system in the target compound contrasts with the dienone in CAS 42160-07-6 (extended conjugation for UV absorption) and the enamine in CAS 127223-95-4 (enhanced solubility due to the amino group) .
Spectroscopic and Physicochemical Properties
- NMR Shifts: The methyl group (4-CH₃) in the target compound would resonate near δ 2.1–2.5 (¹H-NMR), while CF₃ groups deshield adjacent protons (e.g., δ 7.21–7.60 for aromatic protons in CAS 42160-07-6 ). CAS 127223-95-4’s enamine protons may show shifts near δ 4.6–5.0, similar to 4-(trifluoromethyl)phenylmethanol derivatives .
- Lipophilicity: The target compound’s logP is likely lower than CAS 42160-07-6 (due to phenyl groups) but higher than CAS 127223-95-4 (polar amino group).
Preparation Methods
The synthesis of 1,5-Di(trifluoromethyl)-4-methylpent-3-en-2-one generally involves the construction of the pentenone backbone followed by the introduction of trifluoromethyl groups at the 1 and 5 positions. Key strategies include:
- Photoredox catalysis for allylic defluorinative alkylation of trifluoromethyl alkenes.
- Palladium-catalyzed cross-coupling reactions to install trifluoromethylated substituents.
- Optimization of reaction parameters such as solvent, light wavelength, reductants, and additives to maximize yield and purity.
Photoredox Catalysis-Based Preparation
A recent and efficient method involves photoinduced allylic defluorinative alkylation of trifluoromethyl alkenes using Katritzky salts under catalyst- and metal-free conditions. This method is notable for its mild conditions, high efficiency, and environmental friendliness.
- Reaction Setup: Reactions are conducted in dried 8 mL vials under nitrogen atmosphere, irradiated with blue LED light (456 nm).
- Solvents: Dimethylacetamide (DMA) is preferred for optimal solubility and reactivity.
- Reductants: Hantzsch ester is the most effective reductant for this reaction.
- Temperature: Room temperature is generally sufficient; some reactions may require heating up to 100 °C for primary alkyl pyridinium salts.
- Reaction Time: Typically 12 hours under irradiation.
| Parameter | Condition | Yield of Target Compound (%) | Notes |
|---|---|---|---|
| Light wavelength | 456 nm | 98 | Highest yield among tested wavelengths (390-456 nm) |
| Solvent | DMA | 98 | Superior to MeCN, DMF, DMSO, NMP, DCE, EtOH |
| Reductant | Hantzsch ester | 98 | Outperforms Et3N, DIPEA, NaOAc |
| Concentration (DMA volume) | 1 mL | 98 | Higher concentration favors yield |
Data extracted from detailed optimization tables (Tables S1-S5).
Palladium-Catalyzed Cross-Coupling for Trifluoromethyl Alkenes
The preparation of trifluoromethyl alkenes, key intermediates for the target compound, can be achieved via Pd-catalyzed cross-coupling of arylboronic acids with 2-bromo-3,3,3-trifluoropropene.
- Catalyst: Pd(PPh3)2Cl2 (5 mol%)
- Base: Triethylamine (TEA), 8 equivalents
- Solvent: 1,2-Dimethoxyethane (DME) with water
- Temperature: 75 °C overnight
This method yields trifluoromethylated alkenes with good efficiency, which can then be further elaborated to the desired pentenone structure.
Reaction Parameter Effects and Yield Optimization
The following tables summarize key findings from experimental optimization studies:
| Parameter | Variation | Effect on Yield (%) |
|---|---|---|
| Light Wavelength | 390, 427, 440, 456 nm | Yield increased from 43% to 98% at 456 nm |
| Solvent | DMA, MeCN, DMF, DMSO, NMP, DCE, EtOH | DMA gave best yield (98%); others ranged from 4-90% |
| Reductant | Hantzsch ester, Et3N, DIPEA, NaOAc | Hantzsch ester gave 98%; others much lower |
| Additives | TEA, DIPEA, N-Methylpiperidine, 4-Hydroxypiperidine, Pyridine, DMAP | TEA improved yield moderately; others less effective |
| Temperature | RT to 110 °C | Higher temperature improved yield up to 80% in some cases |
These results indicate the critical role of light wavelength, solvent choice, and reductant in maximizing yield and selectivity for the synthesis of fluoroalkylated pentenones.
Summary of Preparation Methodology
| Step | Method/Condition | Outcome/Notes |
|---|---|---|
| Synthesis of trifluoromethyl alkenes | Pd-catalyzed cross-coupling with arylboronic acids and 2-bromo-3,3,3-trifluoropropene | Efficient intermediate formation |
| Allylic defluorinative alkylation | Photoredox reaction with Katritzky salts, blue LED (456 nm), DMA solvent, Hantzsch ester reductant | High yield (up to 98%), mild conditions |
| Optimization parameters | Light wavelength, solvent, reductant, additives, temperature | Fine-tuning necessary for best yield |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1,5-di(trifluoromethyl)-4-methylpent-3-en-2-one, and how do catalytic conditions influence yield?
- Methodological Answer : The compound can be synthesized via acid-catalyzed cyclodimerization of fluorinated oxetanes or thietanes. For example, Lewis acids like boron trifluoride etherate in dichloromethane induce spontaneous reactions at mild conditions, avoiding side products. Purification involves crystallization from hexane to isolate high-purity samples. Monitoring reaction progress via thin-layer chromatography (TLC) and optimizing catalyst loading (e.g., 5–10 mol%) are critical for yield improvement .
Q. Which spectroscopic and crystallographic techniques are essential for structural elucidation?
- Methodological Answer : Use 1H, 13C, and 19F NMR to confirm the absence of unsaturated bonds (e.g., C=C) and verify trifluoromethyl groups. Single-crystal X-ray diffraction (SXRD) is indispensable for resolving ambiguities in stereochemistry, as seen in symmetrical dioxocane derivatives. SHELX software (e.g., SHELXL for refinement) ensures accurate crystallographic data interpretation .
Q. How can stability and reactivity under varying experimental conditions be assessed?
- Methodological Answer : Conduct thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to evaluate thermal stability. Reactivity studies should focus on avoiding incompatible materials (e.g., oxidizers) and monitoring decomposition pathways via gas chromatography-mass spectrometry (GC-MS). Storage in inert atmospheres at –20°C minimizes degradation .
Advanced Research Questions
Q. How do reaction mechanisms differ between Lewis acid and protic acid catalysis in fluorinated systems?
- Methodological Answer : Lewis acids (e.g., BF3) favor cyclodimerization by polarizing ether/thioether bonds, leading to symmetrical products like 2,2,6,6-tetrakis(trifluoromethyl)-1,5-dioxocane. In contrast, protic acids (e.g., H2SO4) promote isomerization or polymerization. Mechanistic studies require kinetic profiling (e.g., variable-temperature NMR) and isotopic labeling to track bond reorganization .
Q. How should researchers address contradictions in reaction outcomes reported across studies?
- Methodological Answer : Replicate experiments under strictly controlled conditions (e.g., solvent purity, moisture levels). For example, discrepancies in acid-catalyzed pathways can arise from trace water in BF3 etherate. Use in situ IR spectroscopy to detect intermediates and validate proposed mechanisms. Cross-reference crystallographic data with computational models (e.g., density functional theory, DFT) to resolve structural inconsistencies .
Q. What computational strategies are effective for modeling electronic effects of trifluoromethyl groups?
- Methodological Answer : Employ DFT calculations (e.g., B3LYP/6-31G*) to analyze electron-withdrawing effects on reaction kinetics and transition states. Pair computational results with experimental NMR chemical shifts (e.g., 19F NMR) to validate electronic environments. SHELX-derived crystallographic parameters (e.g., bond lengths/angles) provide benchmarks for computational accuracy .
Q. How can researchers design experiments to probe stereochemical outcomes in fluorinated cyclodimerization?
- Methodological Answer : Use chiral Lewis acids (e.g., BINOL-derived catalysts) to induce asymmetry. Monitor enantiomeric excess via chiral HPLC or circular dichroism (CD). For crystalline products, SXRD with SHELXL refinement resolves absolute configurations. Comparative studies with non-fluorinated analogs isolate steric/electronic contributions of CF3 groups .
Data Contradiction Analysis
- Example : Conflicting reports on acid-catalyzed pathways (cyclodimerization vs. isomerization) may stem from differences in acid strength or solvent polarity. To resolve, perform parallel reactions with BF3 etherate (Lewis) vs. H2SO4 (protic) under identical conditions. Characterize products via SXRD and NMR to map divergent pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
